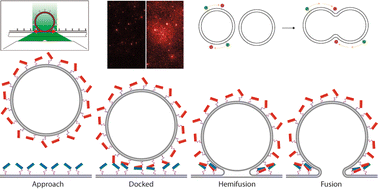SNARE mimic peptide triggered membrane fusion kinetics revealed using single particle techniques†
Physical Chemistry Chemical Physics Pub Date: 2023-04-27 DOI: 10.1039/D2CP04448J
Abstract
Membrane fusion is an essential part of the proper functioning of life. As such it is not only important that organisms carefully regulate the process, but also that it is well understood. One way to facilitate and study membrane fusion is to use artificial, minimalist, fusion peptides. In this study the efficiency and kinetics of two fusion peptides, denoted CPE and CPK, were studied using single-particle TIRF microscopy. CPE and CPK are helical peptides which interact with each other, forming a coiled-coil motif. The peptides can be inserted into a lipid membrane using a lipid anchor, and if these peptides are anchored in opposing lipid membranes, then the coiled-coil interaction can provide the mechanical force necessary to overcome the energy barrier to initiate fusion, much in the same way the SNARE complex does. In this study we find that the fusogenic facilitation of CPE and CPK in liposomes is, at least partially, dependent on the size of the particle. In addition, under certain fusogenic conditions such as when using small liposomes of ∼60 nm in diameter, CPK alone is enough to facilitate membrane fusion in both bulk and single-particle studies. We show this using bulk lipid mixing assays utilizing FRET and single-particle TIRF, making use of dequenching fluorophores to indicate fusion. This provides us with new insights into the mechanisms of peptide-mediated membrane fusion and illuminates both challenges as well as opportunities when designing drug delivery systems.


Recommended Literature
- [1] Dynamics on the microsecond timescale in hydrous silicates studied by solid-state 2H NMR spectroscopy†
- [2] Pyrolytic rearrangements of ketone quaternary hydrazones. Formation of 2,6-diarylpyridines
- [3] Synthesis of nanostructured γ-AlOOH and its accelerating behavior on the thermal decomposition of AP
- [4] Adsorbent 2D and 3D carbon matrices with protected magnetic iron nanoparticles
- [5] Imaging cellular trafficking processes in real time using lysosome targeted up-conversion nanoparticles†
- [6] Ultratrace speciation analysis of organolead in water by gas chromatography–atomic emission spectrometry after in-liner preconcentration
- [7] Molten salt-assisted a-axis-oriented growth of Ta3N5 nanorod arrays with enhanced charge transport for efficient photoelectrochemical water oxidation†
- [8] Two-dimensional copper thio- and seleno-cyanates†
- [9] Ultrasensitive supersandwich-type biosensor for enzyme-free amplified microRNA detection based on N-doped graphene/Au nanoparticles and hemin/G-quadruplexes†
- [10] From pink to blue and back to pink again: changing the Co(ii) ligation in a two-dimensional coordination network upon desolvation†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 15178-48-0
-
CAS no.: 19394-61-7









